Ruboxistaurin Hydrochloride

Catalog No.
S003462
CAS No.
169939-93-9
M.F
C28H29ClN4O3
M. Wt
505.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ruboxistaurin Hydrochloride

CAS Number

169939-93-9

Product Name

Ruboxistaurin Hydrochloride

IUPAC Name

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride

Molecular Formula

C28H29ClN4O3

Molecular Weight

505.0 g/mol

InChI

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1

InChI Key

NYQIEYDJYFVLPO-FERBBOLQSA-N

SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl

Synonyms

A name could not be generated for this structure.

Canonical SMILES

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl

Isomeric SMILES

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl

Description

LY333531 is an inhibitor of PKCβ (IC50s = 4.7 and 5.9 nM for PKCβ1 and PKCβ2, respectively). It is selective for PKCβ1 and PKCβ2 over PKCα, -γ, -δ, -ε, -ζ, and -η (IC50s = 360, 300, 250, >100,000, and 52 nM, respectively). LY333531 also inhibits glycogen synthase kinase 3β (GSK3β; IC50 = 39.4 nM). It inhibits neutrophil extracellular trap (NET) formation induced by phorbol 12-myristate 13-acetate (PMA;) in primary human neutrophils when used at a concentration of 1 µM. LY333531 increases the mechanical nociceptive threshold in a rat model of diabetic hyperalgesia induced by streptozotocin (STZ;).
Ruboxistaurin hydrochloride is a isozyme-selective inhibitor of protein kinase C (PKC), a competitive reversible inhibitors of PKCβI and PKCβII with IC50 value of 4.7 nM and 5.9 nM respectivily. target: PKC β1/β2 IC50: 4.7 ( PKCβI ), 5.9 nM ( PKCβII )In vivo: A significant up-regulation of TGF-b1, Smad2 and Smad3 mRNA expression was observed in diabetic rats, which was alleviated by administration of ruboxistaurin.

Diabetic Complications

One of the most widely studied applications of Ruboxistaurin Hydrochloride is in the management of diabetic complications. It works by inhibiting a cellular signaling pathway called AKT, which is involved in blood vessel growth and inflammation. Studies have shown that Ruboxistaurin Hydrochloride may help prevent or slow the progression of diabetic neuropathy, a painful nerve condition that can affect people with diabetes [].

However, large-scale clinical trials haven't shown conclusive benefits for diabetic neuropathy. More research is needed to determine its effectiveness in this area [].

Ruboxistaurin Hydrochloride is a synthetic compound primarily investigated for its potential therapeutic applications in treating diabetic complications, particularly diabetic retinopathy. Its chemical formula is C28_{28}H29_{29}ClN4_{4}O3_{3}, and it is classified as a protein kinase C beta type inhibitor. The compound is also known by its synonyms, including LY-333531 hydrochloride, and has a CAS number of 169939-94-0. Ruboxistaurin Hydrochloride acts by modulating cellular signaling pathways involved in glucose metabolism and vascular integrity, making it a candidate for managing conditions associated with diabetes mellitus .

Ruboxistaurin Hydrochloride acts as a selective inhibitor of PKCβ isoforms 1 and 2 with high potency (IC50 values of 4.7 and 5.9 nM respectively) []. It competitively binds to the ATP-binding site of PKCβ, preventing its activation and downstream signaling processes []. This inhibition might influence various cellular functions associated with PKCβ activity.

Studies suggest Ruboxistaurin Hydrochloride may improve insulin sensitivity and reduce inflammation, potentially beneficial in diabetes and related complications [, ].

Typical of organic compounds. Key reactions include:

  • Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, the hydrochloride form can dissociate into its base form and hydrochloric acid.
  • Acylation: It can react with acylating agents to form acyl derivatives, which may enhance its pharmacological properties .

Ruboxistaurin Hydrochloride exhibits significant biological activity, particularly in the context of diabetes. It has been shown to:

  • Inhibit Protein Kinase C Beta: This inhibition leads to decreased vascular permeability and reduced microvascular damage, which is crucial in preventing diabetic retinopathy .
  • Regulate Glucose Metabolism: The compound helps improve insulin sensitivity and glucose uptake in peripheral tissues.
  • Anti-inflammatory Effects: It may reduce inflammatory responses associated with diabetic complications, thus protecting retinal cells from oxidative stress and apoptosis .

The synthesis of Ruboxistaurin Hydrochloride involves several steps:

  • Starting Materials: The synthesis begins with appropriate starting materials that contain the necessary functional groups for the desired structure.
  • Intermediate Formation: Key intermediates are formed through reactions such as nitration or alkylation.
  • Cyclization and Functionalization: The core structure is established through cyclization reactions, followed by functional group modifications to yield Ruboxistaurin.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid in a suitable solvent .

Ruboxistaurin Hydrochloride has several applications in medical research and potential therapeutic use:

  • Diabetic Retinopathy Treatment: It is primarily investigated for its efficacy in treating diabetic retinopathy by protecting retinal cells from damage due to high glucose levels.
  • Diabetes Management: The compound's role in improving insulin sensitivity makes it a candidate for broader diabetes management strategies.
  • Research Tool: In laboratory settings, Ruboxistaurin serves as a tool to study protein kinase C signaling pathways and their implications in various diseases .

Interaction studies have revealed that Ruboxistaurin Hydrochloride may interact with various biological molecules:

  • Protein Kinase C Pathway: It specifically inhibits the beta type of protein kinase C, which plays a critical role in cellular signaling related to growth and survival.
  • Drug Interactions: Investigations into its interactions with other antidiabetic drugs have shown potential synergistic effects when used in combination therapies .
  • Metabolic Pathways: Studies indicate that it may influence pathways involved in lipid metabolism and inflammation, suggesting broader implications beyond glucose regulation .

Ruboxistaurin Hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaPrimary UseUnique Features
Ruboxistaurin HydrochlorideC28_{28}H29_{29}ClN4_{4}O3_{3}Diabetic retinopathy treatmentSelective inhibitor of protein kinase C beta
Ly333531C28_{28}H28_{28}N4_{4}O3_{3}Research on diabetesSimilar structure but lacks hydrochloride salt form
EnzastaurinC23_{23}H24_{24}N4_{4}O2_{2}Cancer treatmentInhibits multiple protein kinase C isoforms
AEB071C23_{23}H30_{30}N4_{4}OAutoimmune diseasesTargets protein kinase C theta specifically

Ruboxistaurin Hydrochloride is unique due to its specific action on protein kinase C beta, distinguishing it from other inhibitors that may target multiple isoforms or different pathways altogether.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

504.1928185 g/mol

Monoisotopic Mass

504.1928185 g/mol

Heavy Atom Count

36

Appearance

Assay:≥98%A crystalline solid

UNII

6496V4OCZN

Wikipedia

Ruboxistaurin hydrochloride

Dates

Modify: 2023-09-13
[1]. Jirousek MR et al. (S)-13-[(dimethylamino)methyl]-10,11,14,15-tetrahydro-4,9:16, 21-dimetheno-1H, 13H-dibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadecene-1,3(2H)-d ione (LY333531) and related analogues: isozyme selective inhibitors of protein kinase C beta. J Med Chem. 1996 Jul 5;39(14):2664-71.
[2]. Al-Onazi AS et al. Ruboxistaurin attenuates diabetic nephropathy via modulation of TGF-β1/Smad and GRAP pathways. J Pharm Pharmacol. 2016 Feb;68(2):219-32.

Explore Compound Types